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CAS No.: 164323-45-9
Cat. No.: B070226
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Structural Dynamics, Synthetic Pathways, and
Reactivity Profiles
Executive Summary

2-Cyclohexyl-3-methyloxirane (CAS: Not widely listed as a commodity chemical; analogous
to 1-cyclohexylpropene oxide) is a functionalized epoxide characterized by the fusion of a
strained oxirane ring with a bulky cyclohexyl group and a methyl substituent. This compound
serves as a critical model for studying steric versus electronic control in nucleophilic ring-
opening reactions. Its structural complexity—featuring two contiguous chiral centers—makes it
a valuable intermediate in the stereoselective synthesis of pheromones, fragrance compounds,
and pharmaceutical scaffolds containing the cyclohexyl-propanol motif.

Structural & Stereochemical Analysis
2.1 Chemical Connectivity

The molecule consists of a three-membered ether (oxirane) ring.

e Position 2 (C2): Substituted with a cyclohexyl group (
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)

e Position 3 (C3): Substituted with a methyl group (

The steric disparity between the bulky cyclohexyl group and the smaller methyl group creates a
significant asymmetry that dictates the molecule's reactivity profile.

2.2 Stereoisomerism

The compound possesses two chiral centers at C2 and C3, giving rise to four possible
stereoisomers.[1] The relative stereochemistry is defined by the relationship between the
substituents across the epoxide ring:

e Trans-Isomers: The cyclohexyl and methyl groups are on opposite sides of the ring plane.
(Thermodynamically more stable).

o (2R,3R) and (2S,3S) enantiomers.
o Cis-Isomers: The cyclohexyl and methyl groups are on the same side. (Sterically congested).
o (2R,3S) and (2S,3R) enantiomers.

Conformational Note: The cyclohexyl ring predominantly adopts a chair conformation to
minimize 1,3-diaxial interactions, although the attachment to the strained epoxide ring induces
specific rotameric preferences around the C2-C(cyclohexyl) bond.

Synthetic Protocols

The most reliable route to 2-cyclohexyl-3-methyloxirane is the Prilezhaev Reaction, utilizing
the stereospecific epoxidation of 1-cyclohexylpropene with meta-chloroperoxybenzoic acid (m-
CPBA).

3.1 Experimental Workflow (Standardized)

Reagents:

o Substrate: 1-Cyclohexylpropene (mixture of E/Z or pure isomer).
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e Oxidant: m-CPBA (1.1 equivalents).

e Solvent: Dichloromethane (DCM) (anhydrous).[2]

o Buffer: Sodium bicarbonate (

) (to neutralize m-chlorobenzoic acid byproduct).

Protocol:

Preparation: Dissolve 1-cyclohexylpropene (10 mmol) in anhydrous DCM (50 mL) under an
inert nitrogen atmosphere.

o Addition: Cool the solution to 0°C. Add m-CPBA (11 mmol) portion-wise over 20 minutes to
prevent exotherms.

e Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 12 hours.
Monitor via TLC (Solvent: Hexane/EtOAc 9:1).

o Workup: Quench with saturated aqueous

(to reduce excess peroxide) and saturated
. Extract with DCM.

 Purification: Dry organic layer over
, concentrate, and purify via silica gel flash chromatography.
Stereochemical Outcome: The reaction is a syn-addition.
e (E)-1-cyclohexylpropene
trans-epoxide.
e (Z)-1-cyclohexylpropene

cis-epoxide.
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Figure 1: Stereospecific synthesis via Prilezhaev epoxidation.

Reactivity & Regioselectivity: The Ring-Opening
Paradox

The core utility of 2-cyclohexyl-3-methyloxirane lies in its ring-opening reactions. The
regioselectivity is controlled by the reaction conditions (Acidic vs. Basic), exploiting the
competition between steric hindrance and electronic stabilization.

4.1 Comparative Regioselectivity Table[3]
Dominant

Condition Mechanism Attack Site Product
Factor

2-cyclohexyl-3-

Basic /
N Steric Hindrance  C3 (Methyl side) functionalized-2-
Nucleophilic
ol
Electronic C2 (Cyclohexyl 3-cyclohexyl-2-
; clohex
Acidic (Protic) Borderline (Carbocation de) Y Y functionalized-3-
side
character) ol

4.2 Mechanistic Insight[4]

¢ Basic Conditions (e.g., NaOMe/MeOH): The nucleophile attacks the least hindered carbon.
The methyl group at C3 offers significantly less steric bulk than the cyclohexyl group at C2.

o Result: Nucleophile adds to C3; Oxygen remains at C2.

» Acidic Conditions (e.g.,
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/MeOH): Protonation of the epoxide oxygen weakens the C-O bonds. The bond to C2 is
weaker because the cyclohexyl group (a larger alkyl group) is better at stabilizing the
developing partial positive charge (

) in the transition state than the methyl group.

o Result: Nucleophile attacks C2; Oxygen remains at C3.

2-Cyclohexyl-3-methyloxirane

(Central Intermediate)

Steric Control \ Electronic Control

Basic Conditions (8N2) A%jdic Conditions (Activated)
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Click to download full resolution via product page

Figure 2: Divergent regioselectivity pathways based on reaction environment.

Spectroscopic Identification

Researchers must rely on NMR spectroscopy to confirm both the structure and the
stereochemistry (cis vs. trans).

NMR (500 MHz,

) - Theoretical Consensus:
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o Epoxide Protons (H2, H3):
o Trans-isomer:

2.6 — 2.8 ppm. Appears as a doublet of doublets or multiplet. Key diagnostic is the
coupling constant

o Cis-isomer:

2.8 — 3.0 ppm.[5] Key diagnostic is the larger coupling constant

e Methyl Group:

1.2 — 1.3 ppm (Doublet).

e Cyclohexyl Protons:
1.0 - 1.9 ppm (Complex multiplet envelope).

NMR:

o Epoxide Carbons: Typically

55 — 65 ppm. The carbon attached to the methyl group usually appears slightly upfield of the
carbon attached to the cyclohexyl group due to the

-effect differences, though they are close.

Applications in Drug Development

o Fragment-Based Drug Design (FBDD): The cyclohexyl-epoxide motif serves as a lipophilic
anchor. Ring opening with amines yields

-amino alcohols, a pharmacophore found in beta-blockers and local anesthetics.

e Pheromone Synthesis: The structure mimics the core of several insect pheromones (e.g.,
Disparlure analogs). The precise stereocontrol available via the Prilezhaev reaction allows
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for the synthesis of optically active attractants.

o Fragrance Chemistry: Hydrogenation or rearrangement (Meinwald rearrangement) yields
cyclohexyl ketones or alcohols, valued for their woody/fruity olfactory profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070226?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

